2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile
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Overview
Description
2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes a benzothiophene core, a dihexylamino group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through a series of reactions, including cyclization and functional group modifications. The dihexylamino group is introduced through nucleophilic substitution reactions, while the propanedinitrile moiety is added via condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The dihexylamino group can be substituted with other nucleophiles, resulting in a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted benzothiophene derivatives.
Scientific Research Applications
2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: An organic compound with a similar amine functionality but different core structure.
Sulfur Compounds: Compounds containing sulfur, which can exhibit similar reactivity patterns.
Uniqueness
What sets 2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile apart is its unique combination of functional groups and the benzothiophene core. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C31H39N3O2S |
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Molecular Weight |
517.7 g/mol |
IUPAC Name |
2-[2-[[4-(dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C31H39N3O2S/c1-4-6-8-12-18-34(19-13-9-7-5-2)27-17-16-25(24(3)20-27)21-30-31(26(22-32)23-33)28-14-10-11-15-29(28)37(30,35)36/h10-11,14-17,20-21,35-36H,4-9,12-13,18-19H2,1-3H3 |
InChI Key |
PKTFYZSGZNKQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC(=C(C=C1)C=C2C(=C(C#N)C#N)C3=CC=CC=C3S2(O)O)C |
Origin of Product |
United States |
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